molecular formula C14H16N2O3 B2440637 (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione CAS No. 1089280-11-4

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione

Cat. No.: B2440637
CAS No.: 1089280-11-4
M. Wt: 260.293
InChI Key: OLQKXQMOHXDQKJ-LBPRGKRZSA-N
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Description

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a pyrazine ring fused with an oxazine ring The presence of a benzyl group adds to its complexity and potential reactivity

Preparation Methods

The synthesis of (S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of benzylamine with a suitable diketone in the presence of a catalyst can lead to the formation of the desired oxazine compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the cyclization process .

In an industrial setting, the production of this compound may involve high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield. The use of mechanochemistry also reduces the need for solvents, making the process more environmentally friendly .

Chemical Reactions Analysis

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the oxazine ring, resulting in the formation of reduced oxazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Scientific Research Applications

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione has a wide range of scientific research applications:

    Chemistry: In organic synthesis, this compound serves as an intermediate for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activity, including antibacterial, antifungal, and anticancer properties.

    Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications.

    Industry: The compound is used in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione can be compared with other similar compounds in the oxazine family, such as:

    1,3-Oxazines: These compounds have a similar oxazine ring structure but differ in the position of the nitrogen and oxygen atoms.

    1,4-Oxazines: These compounds have the nitrogen and oxygen atoms in different positions compared to this compound.

    Benzoxazines: These compounds contain a benzene ring fused with an oxazine ring.

The uniqueness of this compound lies in its specific structure, which combines the features of both pyrazine and oxazine rings, along with the presence of a benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(9aS)-8-benzyl-3,4,9,9a-tetrahydro-1H-pyrazino[2,1-c][1,4]oxazine-6,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c17-13-14(18)16-6-7-19-10-12(16)9-15(13)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQKXQMOHXDQKJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]2N1C(=O)C(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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